molecular formula C12H9ClN2 B12617497 2-Chloro-7-ethylquinoline-3-carbonitrile CAS No. 948291-76-7

2-Chloro-7-ethylquinoline-3-carbonitrile

Cat. No.: B12617497
CAS No.: 948291-76-7
M. Wt: 216.66 g/mol
InChI Key: WIDWCJZNGUTALW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-ethylquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-ethylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted quinoline derivatives with various functional groups.

    Oxidation Reactions: Products include quinoline derivatives with oxidized functional groups such as carboxylic acids or aldehydes.

    Reduction Reactions: Products include amine derivatives of quinoline.

Mechanism of Action

The mechanism of action of 2-Chloro-7-ethylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbonitrile
  • 7-Ethylquinoline-3-carbonitrile
  • 2-Chloro-7-methylquinoline-3-carbonitrile

Uniqueness

2-Chloro-7-ethylquinoline-3-carbonitrile is unique due to the presence of both the chloro and ethyl substituents on the quinoline ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-7-ethylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-2-8-3-4-9-6-10(7-14)12(13)15-11(9)5-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDWCJZNGUTALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589000
Record name 2-Chloro-7-ethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-76-7
Record name 2-Chloro-7-ethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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